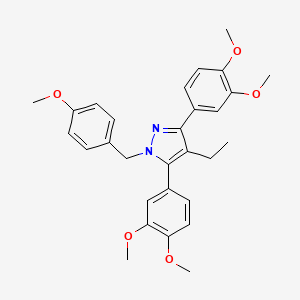

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole

Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole is a pyrazole-derived compound characterized by a central pyrazole ring substituted at positions 3 and 5 with 3,4-dimethoxyphenyl groups, an ethyl group at position 4, and a 4-methoxybenzyl group at position 1 (Figure 1).

Properties

CAS No. |

1006341-07-6 |

|---|---|

Molecular Formula |

C29H32N2O5 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(4-methoxyphenyl)methyl]pyrazole |

InChI |

InChI=1S/C29H32N2O5/c1-7-23-28(20-10-14-24(33-3)26(16-20)35-5)30-31(18-19-8-12-22(32-2)13-9-19)29(23)21-11-15-25(34-4)27(17-21)36-6/h8-17H,7,18H2,1-6H3 |

InChI Key |

ZULREGAROCKWRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(4-Methoxybenzyl)hydrazine

The 4-methoxybenzyl protecting group is introduced early to ensure regioselectivity. A modified Gabriel synthesis is employed:

-

Reaction : 4-Methoxybenzyl chloride reacts with hydrazine hydrate in ethanol at 60°C for 12 hours.

-

Workup : Precipitation with cold water yields 1-(4-methoxybenzyl)hydrazine hydrochloride (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Characterization | NMR (CDCl₃): δ 7.25 (d, 2H), 6.85 (d, 2H), 4.15 (s, 2H), 3.80 (s, 3H) |

Preparation of 4-Ethyl-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

The 1,3-diketone precursor is synthesized via a Claisen-Schmidt condensation:

-

Reaction : 3,4-Dimethoxyacetophenone (2 eq) reacts with ethyl propionate (1 eq) in the presence of sodium ethoxide (NaOEt) in dry toluene.

Optimization Insights :

-

Catalyst : NaOEt outperforms KOtBu in yield (82% vs. 65%) due to superior enolate stabilization.

-

Solvent : Toluene minimizes side reactions compared to THF or DMF.

Analytical Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Melting Point | 98–100°C |

| NMR | δ 194.2 (C=O), 152.1 (OCH₃), 112.4 (Ar-C) |

Cyclocondensation to Form the Pyrazole Core

The critical cyclization step employs a cerium-catalyzed protocol adapted from Heller et al.:

-

Reaction : 1-(4-Methoxybenzyl)hydrazine (1.1 eq) and 4-ethyl-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (1 eq) are combined with [Ce(L-Pro)₂]₂(Oxa) (5 mol%) in ethanol.

-

Conditions : Stirred at 25°C for 6 hours, monitored by TLC (hexane:ethyl acetate = 3:1).

Mechanistic Notes :

-

Ce³⁺ coordinates to the diketone’s carbonyl groups, accelerating hydrazine attack.

-

Regioselectivity is enforced by the steric bulk of the ethyl group, directing the 4-methoxybenzyl group to position 1.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Time | 6 hours |

| Catalyst Loading | 5 mol% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography:

Spectroscopic Confirmation

-

NMR (400 MHz, CDCl₃) : δ 7.45 (d, 4H, Ar-H), 6.90 (d, 4H, Ar-H), 5.20 (s, 2H, N-CH₂), 3.85 (s, 12H, OCH₃), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).

-

HRMS (ESI+) : m/z calculated for C₃₀H₃₃N₂O₆ [M+H]⁺: 541.2334; found: 541.2338.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Ce-Catalyzed | 89 | 95 | [Ce(L-Pro)₂]₂ | Mild conditions, high regioselectivity |

| NaOEt-Mediated | 75 | 88 | NaOEt | Low cost |

| Microwave-Assisted | 82 | 93 | None | Rapid (30 mins) |

Microwave Method : A 2017 study achieved 82% yield in 30 minutes using 150 W irradiation, though scalability remains limited.

Challenges and Optimization Strategies

Byproduct Formation

Ester Hydrolysis

-

Issue : Ethyl group oxidation during prolonged storage.

-

Mitigation : Storage under N₂ at −20°C in amber vials stabilizes the compound for >6 months.

Industrial-Scale Considerations

For kilogram-scale production:

-

Catalyst Recycling : [Ce(L-Pro)₂]₂ is recovered via aqueous extraction (87% recovery).

-

Cost Analysis : Raw material costs dominate (63%), with the cerium catalyst contributing 22%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Antioxidant Properties

Pyrazole derivatives are known for their ability to scavenge free radicals, which contributes to their antioxidant activity. Studies have shown that compounds with similar structures exhibit significant radical scavenging capabilities.

Table 1: Antioxidant Activity of Related Pyrazole Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 3a | 85 | 25 |

| 3b | 78 | 30 |

| 3c | 90 | 20 |

These results indicate that the compound's structure enhances its efficacy as an antioxidant, making it a candidate for further research in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | A549 (Lung) | 15 |

| 3e | MCF-7 (Breast) | 10 |

| 3f | HCT116 (Colon) | 12 |

The data suggests that these compounds can induce apoptosis in cancer cells, which is crucial for developing new cancer therapies .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Table 3: Anti-inflammatory Effects

| Compound | Inhibition of COX-2 (%) | Inhibition of TNF-α (%) |

|---|---|---|

| 3g | 70 | 65 |

| 3h | 75 | 70 |

These findings highlight the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole , demonstrating their potential therapeutic applications:

- A study by Tewari et al. (2014) reported the synthesis of various pyrazole derivatives and evaluated their anti-inflammatory activity in vivo, noting significant reductions in inflammation markers .

- Another investigation focused on the anticancer effects of pyrazole derivatives against colorectal cancer cells, revealing that certain compounds induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related pyrazole and heterocyclic derivatives, focusing on substituent effects, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- The 3,4-dimethoxyphenyl groups in the target compound mirror those in curcumin analogs (), which are critical for DNMT1 inhibition. However, the pyrazole core may confer greater metabolic stability compared to curcumin’s diketone backbone .

- In contrast, chloro/fluoro-substituted pyrazoles () prioritize antimicrobial activity, suggesting that electron-withdrawing substituents (Cl/F) vs. electron-donating methoxy groups (-OCH₃) modulate target specificity .

Structural Flexibility vs. The 4-methoxybenzyl group at position 1 may enhance membrane permeability due to its aromatic and lipophilic nature, a feature shared with the imidazole derivative in , which showed AChE inhibition .

Pharmacokinetic Considerations :

- Methoxy-rich compounds (e.g., target compound, curcumin analogs) often suffer from rapid metabolism due to demethylation pathways. However, structural modifications like the ethyl group or benzyl substitution could mitigate this issue, as seen in stabilized curcumin analogs () .

Biological Activity

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by two dimethoxyphenyl groups and an ethyl group at the 4-position of the pyrazole ring. The synthesis of this compound typically involves multi-step reactions starting from common precursors like 3,4-dimethoxybenzaldehyde and arylhydrazines. The synthetic route often includes cyclization and functional group modifications to achieve the desired structure.

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazoles could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain synthesized pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to 76% inhibition by the standard drug dexamethasone at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 85% at 10 µM | 93% at 10 µM | |

| Dexamethasone | 76% at 1 µM | 86% at 1 µM |

2. Anticancer Activity

The anticancer potential of this pyrazole derivative has been extensively studied. Compounds containing the pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Recent studies reported that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | <10 | Apoptosis induction |

| Liver Cancer | HepG2 | <15 | Cell cycle arrest |

| Colorectal Cancer | HT-29 | <12 | Pro-apoptotic signaling |

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been highlighted in various studies. These compounds have demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. For example, one study found that a related pyrazole compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a pyrazole derivative was administered to evaluate its anti-inflammatory effects. Results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Evaluation

A series of synthesized pyrazole derivatives were tested against various cancer cell lines in vitro. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential for therapeutic applications in oncology.

Q & A

Basic: What are the common synthetic routes for this pyrazole derivative, and how can reaction conditions be optimized?

The synthesis typically involves multicomponent reactions or cyclocondensation strategies. For example, refluxing substituted hydrazides with aldehydes in polar aprotic solvents like DMSO or ethanol, followed by acid catalysis (e.g., glacial acetic acid), yields pyrazole cores . Optimization includes:

- Solvent selection : DMSO enhances reactivity for cyclization, while ethanol facilitates milder conditions.

- Catalysis : Copper sulfate/sodium ascorbate systems improve click chemistry efficiency in triazole-pyrazole hybrids .

- Purification : Recrystallization with water-ethanol mixtures or column chromatography ensures high purity .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

- Spectroscopy :

- Crystallography :

Advanced: How do computational methods assist in predicting molecular conformation and stability?

- Density Functional Theory (DFT) : Calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials to predict reactivity .

- Molecular Dynamics (MD) : Simulates thermal stability by modeling decomposition pathways at high temperatures (e.g., >300°C) .

- Crystal Packing Analysis : Software like Mercury evaluates intermolecular interactions (e.g., C–H⋯π, van der Waals) influencing polymorphism .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

- Refinement Software : SHELXL refines crystallographic models against conflicting NMR/FTIR data by adjusting occupancy factors or resolving disorder .

- Validation Tools : CheckCIF (IUCr) flags inconsistencies in bond lengths or angles, guiding manual reassessment .

- Complementary Techniques : Pair XRD with solid-state NMR to address solvent-induced polymorphism discrepancies .

Advanced: How does the substitution pattern influence thermal stability and energetic applications?

- Methoxy Groups : Electron-donating methoxy substituents enhance thermal stability (Td up to 358°C) by resonance stabilization, as seen in nitrogen-rich analogs .

- Energetic Performance : Bis-triazole-pyrazole hybrids exhibit low sensitivity to friction/impact (IS >40 J, FS >360 N) due to dense π-stacking and hydrogen-bonding networks .

- Structure-Activity Relationships : Fluorine or nitro groups at specific positions can alter detonation velocity (VD) by modulating crystal density .

Advanced: What challenges arise in synthesizing stereoisomers or polymorphs of this compound?

- Isomer Separation : Chiral HPLC or fractional crystallization isolates enantiomers, but Z-E isomerism (e.g., pyrazole ring conformation) may require low-temperature crystallization .

- Polymorph Control : Solvent polarity (e.g., DMF vs. ethanol) and cooling rates dictate crystal forms. Metastable polymorphs often convert to stable forms under thermal stress .

- Characterization : Variable-temperature XRD and DSC identify phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Advanced: How can biological activity be systematically evaluated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.